Flurazepam-N-desalkylhydroxyl is a metabolite of flurazepam, a benzodiazepine derivative primarily used for its hypnotic properties. Flurazepam itself is known to exert anxiolytic, anticonvulsant, sedative, and muscle relaxant effects. The compound is characterized by its long half-life, which can lead to prolonged sedation and potential residual effects the following day. Flurazepam was first patented in 1968 and has been utilized in clinical settings for sleep disorders, although it carries risks of dependence and misuse due to its psychoactive properties .
Flurazepam-N-desalkylhydroxyl undergoes various metabolic transformations primarily in the liver. The main metabolic pathway involves the oxidation of flurazepam, leading to the formation of N-desalkylflurazepam, which is then further hydroxylated to form flurazepam-N-desalkylhydroxyl. This compound retains some pharmacological activity but is generally less potent than its parent compound. The reactions can be summarized as follows:
These metabolic processes are crucial for the elimination of the drug from the body and contribute to its pharmacokinetic profile.
Flurazepam-N-desalkylhydroxyl exhibits biological activity primarily through its interaction with gamma-aminobutyric acid (GABA) receptors. By enhancing GABAergic transmission, it may contribute to sedative effects similar to those of flurazepam, albeit typically at a reduced potency. Its long half-life can lead to prolonged effects, which may be beneficial for certain therapeutic applications but also raises concerns regarding next-day sedation and cognitive impairment .
The synthesis of flurazepam-N-desalkylhydroxyl typically involves the following steps:
While direct laboratory synthesis methods are not commonly documented due to its nature as a metabolite, understanding its formation through biological pathways is essential for pharmacological studies.
Flurazepam-N-desalkylhydroxyl's primary application lies in its role as a pharmacologically active metabolite of flurazepam. It may contribute to:
Studies examining the interactions of flurazepam-N-desalkylhydroxyl with other compounds focus on:
These interactions are crucial for assessing safety profiles and therapeutic efficacy in clinical settings.
Flurazepam-N-desalkylhydroxyl shares structural and functional similarities with several other benzodiazepines and their metabolites. Below is a comparison highlighting its uniqueness:
| Compound | Class | Unique Features |
|---|---|---|
| Flurazepam | Benzodiazepine | Long half-life; potent sedative effects |
| Diazepam | Benzodiazepine | Anxiolytic; shorter half-life compared to flurazepam |
| Lorazepam | Benzodiazepine | Intermediate half-life; used for anxiety management |
| N-desalkylflurazepam | Metabolite | Active metabolite of flurazepam; long half-life |
| Clonazepam | Benzodiazepine | Anticonvulsant properties; longer half-life |
Flurazepam-N-desalkylhydroxyl's extended duration of action and its role as a metabolite set it apart from other compounds in terms of both efficacy and safety considerations.
Flurazepam-N-desalkylhydroxyl, also known as N-desalkyl-3-hydroxyflurazepam, is a metabolite of flurazepam with the molecular formula C₁₅H₁₀ClFN₂O₂ and a molecular weight of 304.704 g/mol [26]. This compound belongs to the benzodiazepine class of chemical structures, characterized by a benzene ring fused to a seven-membered diazepine ring [24]. The molecular structure contains several key functional groups that contribute to its chemical properties and spectroscopic characteristics [26].
The primary functional groups present in Flurazepam-N-desalkylhydroxyl include:
The systematic IUPAC name for this compound is 7-chloro-5-(2-fluorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one [26]. The presence of the hydroxyl group at position 3 distinguishes this metabolite from other flurazepam derivatives and contributes significantly to its chemical reactivity and spectroscopic properties [26] [28].
Table 1: Key Chemical Properties of Flurazepam-N-desalkylhydroxyl
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀ClFN₂O₂ |
| Molecular Weight | 304.704 g/mol |
| CAS Registry Number | 17617-60-6 |
| Melting Point | Not fully established in literature |
| Chemical Class | 1,4-benzodiazepine derivative |
| Key Functional Groups | Benzodiazepine core, carbonyl, hydroxyl, chlorine, fluorophenyl |
The presence of the hydroxyl group at position 3 makes this compound more polar than its parent compound flurazepam and its N-desalkyl metabolite, affecting its solubility and chromatographic behavior [15] [28]. The compound's structure contains multiple sites for potential hydrogen bonding, particularly through the hydroxyl group and the amide functionality in the diazepine ring [26] [29].
Flurazepam-N-desalkylhydroxyl represents one of several metabolites in the biotransformation pathway of flurazepam [5]. A comparative structural analysis reveals significant differences between this compound and its parent molecule as well as other related metabolites [15] [16].
Flurazepam (parent compound) has the molecular formula C₂₁H₂₃ClFN₃O and contains a diethylaminoethyl side chain at position 1 of the diazepine ring [9]. The metabolic pathway leading to Flurazepam-N-desalkylhydroxyl involves two major biotransformation steps: N-dealkylation and hydroxylation [5] [28].
The primary structural differences between Flurazepam-N-desalkylhydroxyl and related compounds include:
Compared to flurazepam (C₂₁H₂₃ClFN₃O), Flurazepam-N-desalkylhydroxyl (C₁₅H₁₀ClFN₂O₂) lacks the diethylaminoethyl side chain at position 1 and has gained a hydroxyl group at position 3 [5] [28].
N-desalkylflurazepam (C₁₅H₁₀ClFN₂O), another major metabolite, differs from Flurazepam-N-desalkylhydroxyl only by the absence of the hydroxyl group at position 3 [3] [19].
N-1-hydroxyethylflurazepam (C₁₇H₁₄ClFN₂O₂), another metabolite in the pathway, retains a hydroxyethyl group at position 1 instead of being completely dealkylated [32] [5].
Table 2: Comparative Analysis of Flurazepam and Its Major Metabolites
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| Flurazepam | C₂₁H₂₃ClFN₃O | 387.88 g/mol | Contains diethylaminoethyl side chain at N-1 position |
| N-desalkylflurazepam | C₁₅H₁₀ClFN₂O | 288.70 g/mol | Lacks side chain at N-1 position |
| N-1-hydroxyethylflurazepam | C₁₇H₁₄ClFN₂O₂ | 332.76 g/mol | Contains hydroxyethyl group at N-1 position |
| Flurazepam-N-desalkylhydroxyl | C₁₅H₁₀ClFN₂O₂ | 304.70 g/mol | Lacks side chain at N-1 position and has hydroxyl group at position 3 |
The metabolic pathway from flurazepam to Flurazepam-N-desalkylhydroxyl involves sequential biotransformation steps [28]. First, the diethylaminoethyl side chain undergoes dealkylation to form N-desalkylflurazepam, followed by hydroxylation at position 3 to yield Flurazepam-N-desalkylhydroxyl [15] [28]. This hydroxylation step significantly alters the compound's polarity and chemical behavior [15].
Research findings indicate that the structural modifications in Flurazepam-N-desalkylhydroxyl affect its chemical reactivity and spectroscopic properties [15] [16]. The absence of the diethylaminoethyl side chain eliminates the basic tertiary amine present in flurazepam, while the addition of the hydroxyl group introduces a new hydrogen bond donor site [15] [29]. These structural changes influence the compound's acid-base properties, with the hydroxyl group having a pKa value that affects its ionization state at different pH levels [15].
Nuclear Magnetic Resonance spectroscopy provides valuable insights into the structural characteristics of Flurazepam-N-desalkylhydroxyl [23]. Both proton (¹H) and carbon (¹³C) NMR spectroscopy have been employed to elucidate the structural features of this compound and related benzodiazepine derivatives [23] [10].
The ¹H NMR spectrum of Flurazepam-N-desalkylhydroxyl exhibits several characteristic signals that correspond to its structural elements [23]. The aromatic protons from both the benzodiazepine ring system and the 2-fluorophenyl substituent appear in the downfield region between 7.0 and 8.0 ppm [23]. The proton attached to the nitrogen at position 1 typically appears as a broad singlet due to the amide nature of this position [10] [23].
Key ¹H NMR spectral features of Flurazepam-N-desalkylhydroxyl include:
A signal at approximately 4.5 ppm corresponding to the proton at position 3 (adjacent to the hydroxyl group), which appears as a doublet due to coupling with the hydroxyl proton [23] [10].
The hydroxyl proton signal, which may appear as a doublet around 5.0-5.5 ppm, though its exact position can vary depending on solvent and concentration due to hydrogen bonding effects [10] [23].
Aromatic protons from the 2-fluorophenyl group showing characteristic coupling patterns influenced by the fluorine substituent, particularly the ortho-positioned proton which typically shows additional splitting due to H-F coupling [23].
The proton at the amide nitrogen (position 1) appearing as a broad singlet that may be concentration and temperature dependent [10] [23].
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule [23]. Notable features include:
The carbonyl carbon at position 2 resonating at approximately 170-175 ppm [23].
The carbon bearing the hydroxyl group at position 3 appearing at around 70-75 ppm, significantly downfield compared to the corresponding carbon in N-desalkylflurazepam due to the deshielding effect of the hydroxyl substituent [23] [10].
Aromatic carbons from both ring systems appearing in the range of 115-140 ppm, with the carbon directly bonded to fluorine showing characteristic splitting due to C-F coupling [23].
The carbon at position 5 (connecting the 2-fluorophenyl group to the diazepine ring) typically resonating at approximately 140-145 ppm [23].
Table 3: Key NMR Spectral Assignments for Flurazepam-N-desalkylhydroxyl
| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| C-2 (carbonyl) | - | 170-175 |
| C-3 (hydroxylated) | 4.5 (d) | 70-75 |
| 3-OH | 5.0-5.5 (d) | - |
| N-1 (amide) | 8.0-8.5 (br s) | - |
| Aromatic protons | 7.0-8.0 (m) | 115-140 |
| C-5 (junction) | - | 140-145 |
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have been employed to confirm the structural assignments and establish connectivity patterns within the molecule [10] [23]. These techniques are particularly valuable for distinguishing Flurazepam-N-desalkylhydroxyl from other closely related metabolites such as N-desalkylflurazepam and positional isomers with hydroxylation at different sites [10] [23].
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of Flurazepam-N-desalkylhydroxyl, offering insights into its functional groups and molecular structure [22] [29]. These spectroscopic techniques are particularly valuable for identifying characteristic features that distinguish this compound from related benzodiazepine derivatives [22] [29].
The IR spectrum of Flurazepam-N-desalkylhydroxyl exhibits several distinctive absorption bands associated with its key functional groups [22] [29]:
A strong absorption band at approximately 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group at position 3 [22] [29]. This band is broader and more intense compared to N-desalkylflurazepam due to the presence of the hydroxyl group [22].
A prominent carbonyl (C=O) stretching band at around 1680-1690 cm⁻¹, characteristic of the amide functionality in the diazepine ring [22] [29]. This band is slightly shifted compared to the parent compound flurazepam due to the influence of the hydroxyl group and the absence of the diethylaminoethyl side chain [22].
Absorption bands in the region of 1600-1620 cm⁻¹ attributed to C=N stretching vibrations and aromatic C=C stretching modes [22] [29].
C-F stretching vibrations from the 2-fluorophenyl substituent appearing in the region of 1000-1100 cm⁻¹ [22].
C-Cl stretching vibrations associated with the chlorine substituent on the benzene ring, typically observed in the range of 700-800 cm⁻¹ [22] [29].
The Raman spectrum complements the IR data, with some vibrational modes being more prominent in Raman than in IR spectroscopy [22] [29]. Key features in the Raman spectrum include:
A strong band at approximately 1610-1615 cm⁻¹ corresponding to the C=N stretching vibration of the diazepine ring [22] [29]. This band is particularly useful for identifying the benzodiazepine core structure [22].
Aromatic ring breathing modes appearing as intense bands in the region of 1000-1050 cm⁻¹ [22] [29].
C-H bending vibrations of the aromatic rings observed in the range of 1150-1200 cm⁻¹ [22].
A band at approximately 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration, though this is typically weaker in Raman than in IR spectroscopy [22] [29].
Table 4: Characteristic IR and Raman Spectral Bands of Flurazepam-N-desalkylhydroxyl
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H | 3300-3400 (strong, broad) | 3300-3400 (weak) | O-H stretching |
| C=O | 1680-1690 (strong) | 1680-1690 (medium) | C=O stretching |
| C=N | 1600-1620 (medium) | 1610-1615 (strong) | C=N stretching |
| Aromatic C=C | 1580-1600 (medium) | 1580-1600 (strong) | C=C stretching |
| C-F | 1000-1100 (medium) | 1000-1100 (medium) | C-F stretching |
| C-Cl | 700-800 (medium) | 700-800 (weak) | C-Cl stretching |
Comparative analysis of the IR and Raman spectra of Flurazepam-N-desalkylhydroxyl with those of flurazepam and N-desalkylflurazepam reveals distinct differences that can be attributed to the structural modifications [22] [29]. The presence of the hydroxyl group in Flurazepam-N-desalkylhydroxyl introduces additional vibrational modes not observed in N-desalkylflurazepam, particularly the O-H stretching and bending vibrations [22] [29]. Furthermore, the absence of the diethylaminoethyl side chain eliminates the C-H stretching and bending vibrations associated with the alkyl groups present in flurazepam [22] [29].
Fourier Transform Infrared (FTIR) spectroscopy studies have demonstrated that the hydroxyl group in Flurazepam-N-desalkylhydroxyl participates in hydrogen bonding interactions, as evidenced by the broadening and shifting of the O-H stretching band [22] [29]. This hydrogen bonding capability influences the compound's physical properties and molecular interactions [22] [29].
The chemical synthesis of flurazepam and its metabolites involves multiple pathways that utilize various benzodiazepine precursors and intermediates. The primary synthesis approach for flurazepam derivatives employs the condensation of ortho-phenylenediamine with appropriate ketone precursors in the presence of acidic catalysts [1] [2]. This fundamental benzodiazepine synthesis route provides yields ranging from sixty to eighty-five percent under optimized reaction conditions [2].
The aminobenzophenone route represents another significant synthetic pathway, utilizing 2-amino-5-chlorobenzophenone as a key precursor [1]. This approach involves base-catalyzed reactions under heating conditions, typically achieving yields between seventy and ninety percent [2]. The synthesis proceeds through aminobenzophenone derivatives as critical intermediates, allowing for controlled introduction of functional groups essential for flurazepam structure formation.
Chloroacetyl intermediate synthesis provides an alternative pathway that employs chloroacetyl chloride derivatives as starting materials [3]. This route operates under mild conditions using organic solvents and generates chloroacetamide intermediates, though typically with moderate yields of fifty to seventy-five percent [2]. The method is particularly valuable for introducing specific substitution patterns required for flurazepam analog synthesis.
Friedel-Crafts acylation represents a classical approach utilizing aromatic compounds and acid chlorides as precursors [4]. This pathway requires Lewis acid catalysts under controlled temperature conditions and proceeds through acylated aromatic intermediates. The method typically achieves yields between sixty-five and eighty percent and is particularly useful for large-scale synthesis applications [2].
The cyclization approach involves linear precursors that undergo multi-step transformations under variable reaction conditions [1]. This route proceeds through cyclized intermediates and typically achieves yields of fifty-five to seventy percent. The pathway is particularly valuable for preparing complex flurazepam derivatives with specific substitution patterns [2].
Hepatic cytochrome P450 enzymes play a central role in the metabolic biotransformation of flurazepam to its active metabolites, including the formation of flurazepam-N-desalkylhydroxyl [5] [6]. The cytochrome P450 system catalyzes the monooxygenation of flurazepam through the general reaction mechanism: RH + NADPH + O₂ → ROH + NADP⁺ + H₂O [7].
Cytochrome P450 3A4 serves as the primary enzyme responsible for flurazepam N-dealkylation and hydroxylation reactions [8] [9]. This enzyme demonstrates high catalytic activity toward flurazepam substrates and is predominantly expressed in the liver and intestinal tissues [8]. CYP3A4 catalyzes the formation of both N-desalkylflurazepam and hydroxyethylflurazepam through distinct metabolic pathways [10] [11].
Cytochrome P450 2C19 represents another major enzymatic pathway involved in flurazepam biotransformation [12] [13]. This enzyme contributes significantly to N-dealkylation reactions and the formation of hydroxylated metabolites, including 3-hydroxyflurazepam derivatives [14] [12]. Studies demonstrate that CYP2C19 activity varies considerably among individuals due to genetic polymorphisms, affecting the overall metabolic conversion efficiency [12].
Cytochrome P450 1A2 and CYP2C9 provide minor but measurable contributions to flurazepam metabolism [15] [16]. These enzymes primarily catalyze N-dealkylation reactions, though with lower catalytic efficiency compared to CYP3A4 and CYP2C19 [15]. The contribution of these enzymes becomes more significant under conditions where major metabolic pathways are saturated or inhibited [6].
The electron transfer system supporting cytochrome P450 function involves NADPH-cytochrome P450 reductase as the primary electron donor [7]. This flavoprotein transfers reducing equivalents from NADPH to the cytochrome P450 heme center, enabling the activation of molecular oxygen for substrate oxidation [17] [7]. The cytochrome b₅ system provides additional electron transfer support, particularly for the second electron required in the P450 catalytic cycle [7].
The enzymatic mechanisms underlying flurazepam N-dealkylation and hydroxylation involve complex molecular transformations catalyzed by cytochrome P450 enzymes [18] [19]. N-dealkylation proceeds through the carbinolamine pathway, which involves initial alpha-carbon hydroxylation adjacent to the nitrogen atom [19] [18].
The N-dealkylation mechanism begins with cytochrome P450-mediated hydroxylation of the carbon alpha to the nitrogen substituent [19]. This reaction forms an unstable carbinolamine intermediate that spontaneously decomposes to yield the N-dealkylated product and the corresponding aldehyde [19] [18]. The process follows the general mechanism: R-NH-CH₂-R' → R-NH-CHOH-R' → R-NH₂ + R'-CHO [19].
Hydroxylation reactions occur through direct insertion of oxygen into carbon-hydrogen bonds at various positions on the flurazepam molecule [7] [20]. The cytochrome P450 hydroxylation mechanism involves the formation of a high-valent iron-oxo intermediate (Compound I) that abstracts hydrogen from the substrate, followed by oxygen rebound to form the hydroxylated product [7] [20].
The formation of flurazepam-N-desalkylhydroxyl specifically involves the sequential action of N-dealkylation followed by hydroxylation, or alternatively, hydroxylation followed by N-dealkylation [10] [21]. The relative rates of these processes determine the primary metabolic pathway and the accumulation of specific metabolite species [21] [22].
Flavin-containing monooxygenases also contribute to flurazepam oxidative metabolism, particularly in certain species [15] [23]. FMO1 and FMO3 catalyze N-oxidation reactions that complement the cytochrome P450-mediated pathways [15]. However, human FMO enzymes show limited activity toward flurazepam compared to rodent species [23] [24].
The enzymatic selectivity for different metabolic pathways depends on substrate concentration, enzyme expression levels, and the presence of competing substrates or inhibitors [6] [25]. At therapeutic concentrations, N-dealkylation typically predominates over hydroxylation, while at higher concentrations, hydroxylation pathways may become more significant [25].
Significant interspecies differences exist in the metabolic conversion of flurazepam to its various metabolites, including flurazepam-N-desalkylhydroxyl [23] [24]. These variations reflect differences in cytochrome P450 enzyme expression, catalytic activity, and metabolic clearance rates among species [23] [26].
Human metabolism of flurazepam demonstrates moderate metabolic clearance with N-dealkylation predominating over hydroxylation pathways [27] [11]. The elimination half-life of N-desalkylflurazepam in humans ranges from forty-seven to one hundred hours, with steady-state levels achieved after seven to ten days of repeated dosing [21] [28]. Human CYP3A4 and CYP2C19 serve as the primary enzymes responsible for flurazepam biotransformation [8] [12].
Rat metabolism exhibits higher metabolic clearance rates compared to humans, with more rapid N-dealkylation and shorter elimination half-lives for metabolites [23] [24]. The estimated N-desalkylflurazepam half-life in rats ranges from forty to eighty hours [26]. Rat CYP3A1/2 and CYP2C11 enzymes demonstrate higher catalytic activity toward flurazepam substrates compared to their human orthologs [26] [29].
Mouse metabolism shows the most rapid metabolic conversion among commonly studied species, with high metabolic clearance and short elimination half-lives [23] [24]. The N-desalkylflurazepam half-life in mice is estimated at twenty to sixty hours [26]. Mouse CYP3A11 and CYP2C29 enzymes exhibit particularly high activity for N-dealkylation reactions [26] [30].
Dog and monkey metabolism patterns more closely resemble human metabolism, with moderate clearance rates and similar cytochrome P450 enzyme profiles [23] [24]. Dog CYP3A12 and CYP2C21 enzymes show comparable activity to human CYP3A4 and CYP2C19 [26]. Monkey CYP3A5 and CYP2C19 enzymes demonstrate similar substrate selectivity and catalytic efficiency to human enzymes [26].
The practical implications of these interspecies differences are substantial for pharmaceutical development and toxicological assessment [23] [29]. Extrapolation of data from animal studies to humans requires careful consideration of species-specific metabolic differences [23] [26]. The variation in metabolic conversion efficiency affects both the pharmacokinetic profiles and the relative concentrations of active metabolites across species [24] [31].